molecular formula C21H26N2O4 B3019610 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1286725-14-1

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B3019610
CAS No.: 1286725-14-1
M. Wt: 370.449
InChI Key: PRDBEKCYXRDOSR-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a high-purity oxalamide compound intended for research applications. Oxalamide derivatives are of significant interest in scientific research, particularly in the field of flavor science. Structurally similar compounds have been identified as potent sweet and/or umami flavor modifiers, tastants, and taste enhancers . Research into these compounds focuses on their potential to modify taste perception in comestible products, including foods and beverages . The compound features a dissymmetrical oxalamide core, a structure known to act as a multiatom bridging ligand, which is also relevant for researchers in the field of coordination chemistry and the synthesis of polymetallic systems . As a white to off-white powder, it offers practical handling properties for laboratory use. This product is strictly labeled "For Research Use Only" and is not intended for human consumption, diagnostic use, or any therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15-9-10-18(27-3)17(13-15)23-20(25)19(24)22-14-21(2,26)12-11-16-7-5-4-6-8-16/h4-10,13,26H,11-12,14H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDBEKCYXRDOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : Hydroxy, methoxy, and oxalamide groups.
  • Molecular Formula : C₁₈H₂₃N₂O₃
  • Molecular Weight : 317.39 g/mol

The biological activity of this compound is believed to involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) reported significant antiproliferative effects:

Cell LineIC50 (µg/mL)
HeLa150
A549200

The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes was highlighted as a key factor in its efficacy.
  • Case Study on Anticancer Properties :
    Research in Cancer Letters explored the effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their distinguishing features:

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Key Data (Synthesis, Stability) Reference ID
BNM-III-170 (HIV entry inhibitor) C22H23ClF2N6O2 508.9 N1: 4-chloro-3-fluorophenyl; N2: guanidinomethyl-dihydroindenyl Antiviral (HIV) LC-MS: m/z 509.1 (M+H+); Purity: >90%
Compound 13 (Antiviral) C22H26ClN3O4S 478.14 N1: 4-chlorophenyl; N2: acetylpiperidinyl-thiazolyl Antiviral (HIV) Yield: 36%; HPLC: 90.0%
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) C20H23N3O5 385.4 N1: 2,4-dimethoxybenzyl; N2: pyridin-2-ylethyl Flavoring agent Rapid metabolism (no amide hydrolysis)
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1769) C19H21N3O4 355.4 N1: 2-methoxy-4-methylbenzyl; N2: pyridin-2-ylethyl Flavoring agent NOEL: 100 mg/kg/day (rat)
N1-(2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide C22H26N4O2S 410.5 N1: dimethylamino-indolyl; N2: methylthiophenyl Not specified (structural analog) Smiles: CSc1ccccc1NC(=O)C(=O)NCC(c1cn(C)c2ccccc12)N(C)C

Key Observations

Substituent-Driven Activity: Antiviral oxalamides (e.g., BNM-III-170, Compound 13) feature halogenated aryl groups (e.g., 4-chlorophenyl) and heterocyclic moieties (e.g., thiazolyl, indenyl), which enhance binding to viral targets like HIV gp120 . Flavoring agents (e.g., No. 1768, No. 1769) prioritize methoxy/methylbenzyl groups and pyridinylethyl chains, balancing metabolic stability and low toxicity (NOEL: 100 mg/kg/day) .

Synthesis Efficiency: Antiviral compounds exhibit moderate yields (36–53%) due to complex stereochemistry .

Metabolic Stability: Compounds with pyridinylethyl or methoxybenzyl substituents (e.g., No. 1768, No. 1769) undergo rapid hepatic metabolism but avoid amide hydrolysis, enhancing safety profiles . In contrast, antiviral analogs like BNM-III-170 may face stability challenges due to hydrolytically sensitive groups (e.g., guanidinomethyl) .

Safety Profiles: Flavoring agents exhibit high NOEL values (≥100 mg/kg/day) in rodent studies, supporting their regulatory approval . Antiviral oxalamides lack NOEL data in the provided evidence, likely due to their therapeutic focus on potency over chronic safety .

Research Findings and Implications

  • Antiviral vs. Flavoring Applications: The oxalamide scaffold is highly versatile. Substituents dictate whether the compound acts as a CD4-mimetic HIV inhibitor (e.g., BNM-III-170) or a flavoring agent (e.g., No. 1769). Hydrophobic groups (e.g., phenylbutyl) may improve blood-brain barrier penetration for CNS-targeted therapies, while polar groups (e.g., methoxy) enhance aqueous solubility for food additives .
  • Metabolic Pathways : Oxalamides with pyridinylethyl or methylthiophenyl groups avoid amide hydrolysis, favoring oxidation or glucuronidation instead . This property is critical for flavoring agents to prevent toxic metabolite accumulation.

Q & A

Basic: What synthetic methodologies are suitable for preparing N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide?

Answer:
The compound can be synthesized via a two-step oxalamide coupling reaction.

Amine Activation : React 2-hydroxy-2-methyl-4-phenylbutylamine and 2-methoxy-5-methylaniline separately with oxalyl chloride in anhydrous dioxane or dichloromethane under nitrogen, as demonstrated in analogous oxalamide syntheses .

Coupling : Combine the activated intermediates under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions. Purify via silica gel chromatography using ethyl acetate/hexane gradients. Yields typically range from 30–60%, influenced by steric hindrance from the hydroxy and methoxy groups .

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